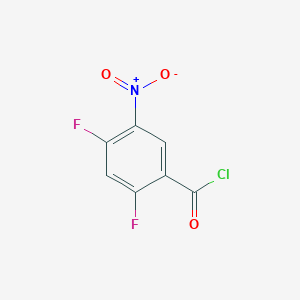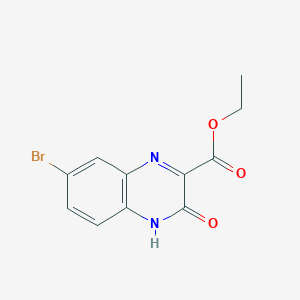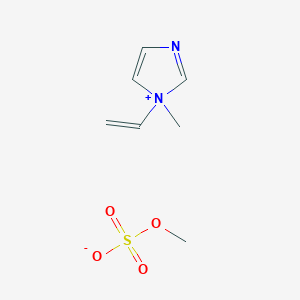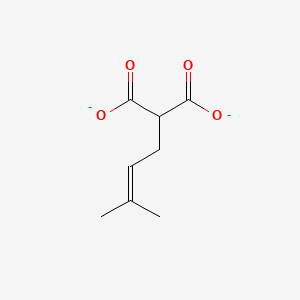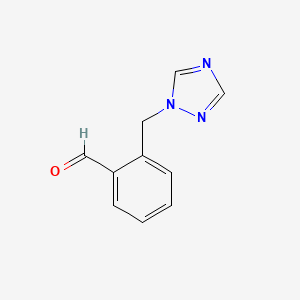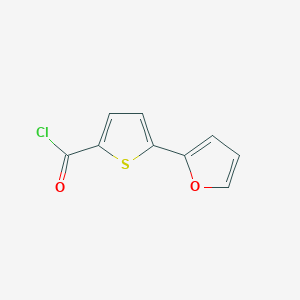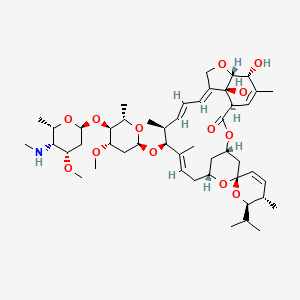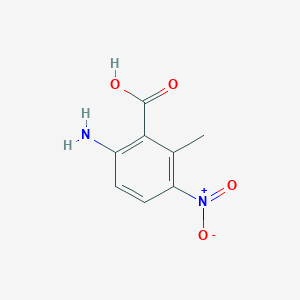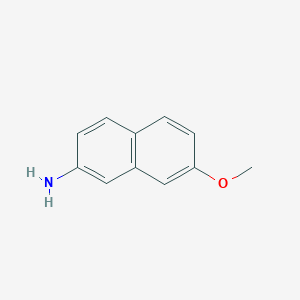
7-Methoxynaphthalen-2-amine
概要
説明
7-Methoxynaphthalen-2-amine is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is used in various scientific research and has shown promising properties for drug development and organic synthesis.
Synthesis Analysis
The synthesis of 7-Methoxynaphthalen-2-amine involves several steps. One method involves reacting 7-ethoxynaphthalene-2-amine with chloroethylacetate in methanol. This compound is then reacted with thiosemicarbazide in absolute methanol-water to give 2-(2-(7-methoxynaphthalen-2-ylamino) acetyl) hydrazine carbothioamide . Another method involves a reaction between 2,2-diphenylethan-1-amine and naproxen to obtain N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .Molecular Structure Analysis
The molecular structure of 7-Methoxynaphthalen-2-amine consists of a naphthalene ring with a methoxy group at the 7th position and an amine group at the 2nd position .Chemical Reactions Analysis
Amines, including 7-Methoxynaphthalen-2-amine, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide. Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
7-Methoxynaphthalen-2-amine has a melting point of 157℃ and a predicted boiling point of 347.4±15.0 °C. It has a predicted density of 1.156±0.06 g/cm3 and a predicted pKa of 4.07±0.10 .科学的研究の応用
Anticancer Activities
A study by Liu et al. (2020) focused on a series of compounds related to 7-Methoxynaphthalen-2-amine, which showed moderate to high antiproliferative activity against cancer cell lines. Specifically, they found that these compounds inhibited tubulin polymerization and induced cell cycle arrest and apoptosis in MCF-7 cell lines (Liu, Wang, Peng, & Li, 2020).
Synthesis and Characterization
H. Ai (2008) synthesized and characterized 4-(6-Methoxynaphthalen-2-yl)-2-benzyliminothiazole, derived from 7-Methoxynaphthalen-2-amine. The study provided insights into the structural properties of these compounds through NMR, IR, and elemental analysis (Ai, 2008).
Catalytic Applications
Yadav and Salunke (2013) explored the use of 7-Methoxynaphthalen-2-amine derivatives in catalysis, specifically in the methylation of 2-naphthol using dimethyl carbonate. They found that certain catalysts could achieve high conversion and selectivity towards 2-methoxynaphthalene, a key intermediate in pharmaceutical production (Yadav & Salunke, 2013).
Zeolite Catalysis
In the field of zeolite catalysis, Botella, Corma, and Sastre (2001) studied the acylation of 2-methoxynaphthalene with acetic anhydride using a specific zeolite, finding that it offered better selectivity to certain naphthalene derivatives, important in industrial chemical processes (Botella, Corma, & Sastre, 2001).
Naproxen Derivative Synthesis
Manolov, Ivanov, and Bojilov (2021) synthesized a naproxen derivative using 7-Methoxynaphthalen-2-amine, providing a new perspective on the synthesis of pharmaceutical compounds (Manolov, Ivanov, & Bojilov, 2021).
Chiral Recognition and Resolution
Takayoshi, Kobayashi, and Saigo (2005) reported on the synthesis of enantiopure 6-methoxynaphthalene derivatives, demonstrating their application in chiral recognition and resolution, important in the development of asymmetric synthesis methods (Takayoshi, Kobayashi, & Saigo, 2005).
Crystallography and Structure Analysis
Singh (2013) carried out the synthesis and crystallographic analysis of a compound involving 7-methoxynaphthalene, contributing to the understanding of molecular structures in organic chemistry (Singh, 2013).
作用機序
Target of Action
7-Methoxynaphthalen-2-amine is a key component in the synthesis of the anti-depressant agent Agomelatine . Agomelatine is a melatonin receptor agonist, which combines melatonin MT1 and MT2 agonist properties with serotoninergic 5-HT2C antagonist effect .
Mode of Action
The compound interacts with its targets, the melatonin MT1 and MT2 receptors, and the serotoninergic 5-HT2C receptor . This unique mechanism of action allows Agomelatine to exert its anti-depressant effects .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of agomelatine, which affects melatonin and serotonin pathways .
Result of Action
As a component in the synthesis of agomelatine, it contributes to the drug’s anti-depressant effects .
特性
IUPAC Name |
7-methoxynaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRPPBXHGGSZIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564918 | |
| Record name | 7-Methoxynaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92287-46-2 | |
| Record name | 7-Methoxynaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

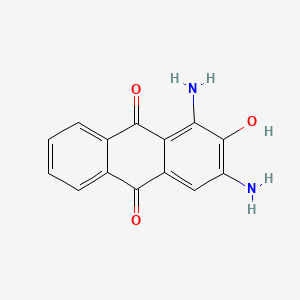
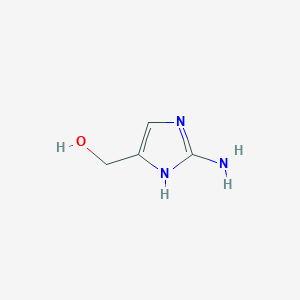
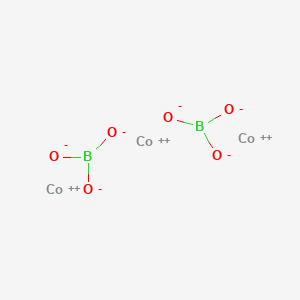
![N''-[2-(Trifluoromethyl)phenyl]guanidine](/img/structure/B1627544.png)
